n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide
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Overview
Description
n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-chloro-6-fluoropyridine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with propylamine to form the sulfonyl-propylamino derivative. Finally, the compound is methylated using methyl iodide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: Shares the pyridine ring with chlorine and fluorine substitutions but lacks the sulfonyl-propylamino and N-methylacetamide groups.
6-Fluoro-3-pyridinylboronic acid: Contains a fluorine-substituted pyridine ring but differs in the functional groups attached.
Uniqueness
n-Methyl-2-(n-propyl5-chloro-6-fluoropyridine-3-sulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(5-chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O3S/c1-3-4-16(7-10(17)14-2)20(18,19)8-5-9(12)11(13)15-6-8/h5-6H,3-4,7H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCNOQMSNLFKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC)S(=O)(=O)C1=CC(=C(N=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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